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Compound of Interest
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Cat. No.: B15135141

A new frontier in aldosterone modulation for the treatment of chronic kidney disease and
related cardiovascular complications is emerging with two distinct therapeutic strategies:
aldosterone synthase inhibition and mineralocorticoid receptor antagonism. This guide provides
a detailed, data-driven comparison of Bl 690517 (vicadrostat), a novel aldosterone synthase
inhibitor, and finerenone, a non-steroidal mineralocorticoid receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals,
offering an objective analysis of the available preclinical and clinical data for both compounds.
The information is presented to facilitate a comprehensive understanding of their respective
mechanisms of action, pharmacological profiles, and clinical potential.

Executive Summary

Bl 690517 and finerenone both target the deleterious effects of aldosterone, a key hormone in
the renin-angiotensin-aldosterone system (RAAS) implicated in the pathophysiology of
cardiorenal diseases. However, they achieve this through fundamentally different mechanisms.
Bl 690517 acts upstream by inhibiting aldosterone synthase, the enzyme responsible for
aldosterone production. In contrast, finerenone acts downstream by directly blocking the
mineralocorticoid receptor (MR), preventing aldosterone from exerting its effects.

Finerenone is a clinically validated and approved therapy for chronic kidney disease (CKD)
associated with type 2 diabetes (T2D), with a robust body of evidence from large-scale Phase
1l trials. Bl 690517 is an investigational drug in earlier stages of clinical development, with
promising Phase Il data, particularly when used in combination with standard-of-care therapies.
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The key differentiator for BI 690517 may lie in its potential for additive or synergistic effects with
other therapies and a possibly distinct safety profile, particularly concerning hyperkalemia,
which requires further investigation in larger outcome trials.

Mechanism of Action
Bl 690517: Aldosterone Synthase Inhibition

Bl 690517 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known
as CYP11B2.[1][2] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of
aldosterone. By inhibiting AS, Bl 690517 directly reduces the production of aldosterone,
thereby mitigating its downstream pathological effects on the heart and kidneys, such as
inflammation, fibrosis, and sodium retention.[3][4] A key characteristic of Bl 690517 is its high
selectivity for aldosterone synthase over cortisol synthase (CYP11B1), which shares significant
homology.[5][6] This selectivity is crucial for avoiding interference with the production of
cortisol, a vital steroid hormone, thus minimizing the risk of adrenal insufficiency.[5][6]
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Signaling pathway of Bl 690517 and finerenone.
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Finerenone: Non-Steroidal Mineralocorticoid Receptor
Antagonism

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist.[7] It directly
competes with aldosterone for binding to the MR, thereby preventing receptor activation and
the subsequent translocation to the nucleus, where it would otherwise modulate the
transcription of pro-inflammatory and pro-fibrotic genes.[8] Unlike older, steroidal MRAs such
as spironolactone and eplerenone, finerenone's non-steroidal structure contributes to its high
selectivity for the MR with minimal activity at other steroid hormone receptors like androgen
and progesterone receptors.[8][9] This selectivity is associated with a lower incidence of
hormonal side effects.[10]

Head-to-Head Comparison of Physicochemical and

Pharmacokinetic Properties

Feature Bl 690517 (Vicadrostat) Finerenone
Aldosterone Synthase Inhibitor ~ Non-steroidal Mineralocorticoid
Drug Class . )
(ASI)[2] Receptor Antagonist (MRA)[7]
) Inhibits the production of Blocks the mineralocorticoid
Mechanism

aldosterone[3][4]

receptor[8]

Chemical Structure

Information not publicly

Non-steroidal[7]

detailed
Half-life 4.4 - 6.3 hours[11][12] ~2 - 3 hours[1][13]
Primarily by CYP3A4 (~90%)
) Information not publicly and to a lesser extent by
Metabolism . . .
detailed CYP2C8 (~10%) to inactive
metabolites[13][14]
i ) ~80% in urine (<1%
) Information not publicly )
Excretion ) unchanged), ~20% in feces
detailed
(<0.2% unchanged)[1][14]
High-fat meal reduces the rate No clinically significant effect
Food Effect but not the extent of on AUC with a high-fat, high-

absorption[11][12]

calorie meal[1][14]
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Clinical Efficacy and Safety: A Comparative
Overview

Direct head-to-head clinical trials comparing Bl 690517 and finerenone are not available. The
following comparison is based on data from their respective clinical development programs.

Bl 690517: Phase Il Clinical Data

The primary evidence for Bl 690517's efficacy comes from a Phase Il, randomized, double-
blind, placebo-controlled trial (NCT05182840).[15][16] This study evaluated the safety and
efficacy of multiple doses of Bl 690517, both alone and in combination with the SGLT2 inhibitor
empagliflozin, in patients with CKD with or without T2D.[16][17]

Key Findings:

e Albuminuria Reduction: After 14 weeks, Bl 690517 demonstrated a significant, dose-
dependent reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.
[6][17] When administered on top of empagliflozin, Bl 690517 led to a reduction in
albuminuria by up to 39.5% versus placebo.[16][18]

o Combination Therapy: The combination of Bl 690517 with empagliflozin suggested potential
for additive kidney benefits.[16] A key secondary endpoint, a clinically meaningful UACR
reduction of >30%, was achieved by up to 70% of patients treated with Bl 690517 on top of
empagliflozin.[16]

o Safety Profile: Bl 690517 was generally well-tolerated.[16] While dose-dependent modest
increases in serum potassium were observed, the co-administration of empagliflozin
appeared to mitigate the risk of hyperkalemia.[16]
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Bl 690517 Phase Il Trial (NCT05182840)

[16][17]
) Adults with CKD, with or without T2D, on stable
Population .
ACEi or ARB therapy.
Multiple oral doses of Bl 690517 (3 mg, 10 mg,
Intervention or 20 mg) or placebo for 14 weeks, with or
without background empagliflozin.
Primary Endpoint Change from baseline in UACR at 14 weeks.

Significant, dose-dependent reduction in UACR.
Key Efficacy Outcome Up to 39.5% reduction with Bl 690517 on top of

empagliflozin vs. placebo.

Generally well-tolerated. Modest, dose-
Key Safety Finding dependent increases in serum potassium,

potentially mitigated by empagliflozin.

Finerenone: Phase Ill Clinical Data

Finerenone's efficacy and safety have been established in two large-scale, randomized,
double-blind, placebo-controlled Phase lll trials: FIDELIO-DKD and FIGARO-DKD.[19][20]
These trials enrolled over 13,000 patients with CKD and T2D.

Key Findings from FIDELIO-DKD (NCT02540993):[19][21]

e Primary Outcome (Kidney Composite): Finerenone significantly reduced the risk of the
primary composite outcome of kidney failure, a sustained decrease of at least 40% in eGFR
from baseline, or death from renal causes compared to placebo.[19]

e Secondary Outcome (Cardiovascular Composite): Finerenone also demonstrated a
reduction in the key secondary composite cardiovascular outcome (death from
cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for
heart failure).[19]

Key Findings from FIGARO-DKD (NCT02545049):[20][22]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://academic.oup.com/ndt/article/39/Supplement_1/gfae069-0157-1418/7677007
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923706/
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2020/11/11/21/54/FIDELIO-DKD
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923706/
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.121.057983
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

e Primary Outcome (Cardiovascular Composite): In a population with earlier-stage CKD,

finerenone significantly reduced the incidence of the primary composite cardiovascular

outcome compared to placebo.[20]

o Safety Profile: Across both trials, the incidence of adverse events was generally similar

between the finerenone and placebo groups.[19][20] Hyperkalemia leading to treatment

discontinuation was more frequent with finerenone but remained at a low rate.[19]

Finerenone Phase lll Trials (FIDELIO-DKD
& FIGARO-DKD)[19][20]

Population

Adults with CKD and T2D on maximal tolerated
dose of a RAS inhibitor.

Intervention

Finerenone (10 or 20 mg once daily) or placebo.

Primary Endpoint

FIDELIO-DKD: Composite of kidney failure,
sustained 240% eGFR decline, or renal death.
FIGARO-DKD: Composite of cardiovascular
death, nonfatal Ml, nonfatal stroke, or

hospitalization for heart failure.

Key Efficacy Outcomes

Significant reduction in both kidney and
cardiovascular composite outcomes across the
spectrum of CKD in T2D.

Key Safety Finding

Higher incidence of hyperkalemia leading to
discontinuation compared to placebo, but the

overall rate was low.

Experimental Protocols

Bl 690517 Phase Il Trial (NCT05182840)

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group,

dose-finding study.[15][16]

o Patient Population: Adults with CKD (eGFR =30 and <90 mL/min/1.73 m2) and albuminuria
(UACR =200 and <5000 mg/g), with or without T2D, on a stable and maximally tolerated

© 2025 BenchChem. All rights reserved.

7/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9923706/
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923706/
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pubmed.ncbi.nlm.nih.gov/33264825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923706/
https://digitalcommons.providence.org/publications/6569/
https://www.boehringer-ingelheim.com/human-health/chronic-kidney-disease/promising-phase-ii-results-chronic-kidney-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

dose of an ACE inhibitor or ARB.[15]

e Procedure: The trial included an 8-week run-in period where participants were randomized to
receive either empagliflozin 10 mg or a matching placebo.[16] Following this, eligible
participants were randomized again to one of three doses of Bl 690517 (3 mg, 10 mg, or 20
mg) or placebo once daily for 14 weeks, in addition to their background therapy.[16]

« Primary Endpoint Assessment: The primary endpoint was the percentage change in UACR
from baseline to week 14, measured in a first-morning void urine sample.[15]

o Safety Monitoring: Included regular monitoring of serum potassium and eGFR.[15]
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Bl 690517 Phase Il Trial Workflow.

Finerenone Phase lll Trials (FIDELIO-DKD & FIGARO-
DKD)

o Study Design: Both were multi-center, international, randomized, double-blind, placebo-
controlled, parallel-group, event-driven trials.[22][23]
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» Patient Population: Adults with CKD and T2D receiving a maximally tolerated labeled dose of
a RAS inhibitor.[24] Inclusion criteria for eGFR and UACR differed slightly between the two
trials to enroll patients across a broad spectrum of CKD severity.[19][20]

e Procedure: Patients were randomized 1:1 to receive either finerenone (10 mg or 20 mg once
daily, based on baseline eGFR) or a matching placebo.[24] Doses could be titrated during
the study based on serum potassium levels and eGFR stability.[23][25]

» Endpoint Adjudication: All primary and key secondary endpoints were adjudicated by an
independent clinical endpoint committee blinded to treatment assignment.

o Safety Monitoring: Regular monitoring of serum potassium was a key component of the
safety protocol, with specific guidelines for dose adjustment or discontinuation.[23][25]

Conclusion

Bl 690517 and finerenone represent two promising, yet distinct, approaches to mitigating the
cardiorenal consequences of aldosterone excess. Finerenone, as a selective non-steroidal
MRA, has a well-established efficacy and safety profile from large Phase Il trials, leading to its
regulatory approval. Its benefits in reducing both kidney disease progression and
cardiovascular events in patients with CKD and T2D are clear.

Bl 690517, as a selective aldosterone synthase inhibitor, offers a novel mechanism of action
that directly targets the production of aldosterone. Early clinical data are encouraging,
particularly the significant reduction in albuminuria and the potential for a favorable safety
profile when combined with an SGLT2 inhibitor. The ongoing and future clinical trials for Bl
690517 will be crucial in defining its role in the therapeutic landscape.

For the research and drug development community, the key considerations for these two
agents will be their potential for use in different patient populations, their long-term safety
profiles, and their efficacy in combination with existing and emerging therapies for cardiorenal
diseases. The distinct mechanisms of action may offer opportunities for personalized medicine
or combination strategies to achieve optimal patient outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist
Finerenone (BAY 94-8862) in Individuals With Renal Impairment - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. nbinno.com [nbinno.com]
e 4. clinicaltrials.eu [clinicaltrials.eu]
e 5. karger.com [karger.com]

e 6. Two's Company but Three maybe the Winner? Aldosterone Synthase Inhibition added to
RASI + Flozin — NephJC [nephjc.com]

e 7. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid
receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. go.drugbank.com [go.drugbank.com]
¢ 9. nirvanahealth.com [nirvanahealth.com]
e 10. scienceopen.com [scienceopen.com]

e 11. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of
Bl 690517 (vicadrostat), a novel aldosterone synthase inhibitor, in healthy male volunteers -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of
Bl 690517 (vicadrostat), a novel aldosterone synthase inhibitor, in healthy male volunteers -
PMC [pmc.ncbi.nim.nih.gov]

¢ 13. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist
Finerenone - PubMed [pubmed.nchbi.nim.nih.gov]

e 14. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

o 15. "Study Design of a Phase 2 Trial of the Aldosterone Synthase Inhibitor " by Katherine
Tuttle and See full list of authors in comments [digitalcommons.providence.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15135141?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/17512433.2022.2094770
https://pubmed.ncbi.nlm.nih.gov/27431783/
https://pubmed.ncbi.nlm.nih.gov/27431783/
https://pubmed.ncbi.nlm.nih.gov/27431783/
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/finerenone-deep-dive-selectivity-efficacy-lc
https://clinicaltrials.eu/inn/bi-690517/
https://karger.com/ajn/article/55/2/262/868946/Methods-Article-for-a-Study-Protocol-Study-Design
http://www.nephjc.com/news/lancet-asi
http://www.nephjc.com/news/lancet-asi
https://pmc.ncbi.nlm.nih.gov/articles/PMC11456546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11456546/
https://go.drugbank.com/drugs/DB16165
https://www.nirvanahealth.com/wp-content/uploads/resources/clinical-notices/finerenone_Kerendia_New-Drug-Approval_07.09.2021.pdf
https://www.scienceopen.com/document_file/6832f323-9244-47ba-8db3-81ee72900cdd/PubMedCentral/6832f323-9244-47ba-8db3-81ee72900cdd.pdf
https://pubmed.ncbi.nlm.nih.gov/39899058/
https://pubmed.ncbi.nlm.nih.gov/39899058/
https://pubmed.ncbi.nlm.nih.gov/39899058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12263707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12263707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12263707/
https://pubmed.ncbi.nlm.nih.gov/37875671/
https://pubmed.ncbi.nlm.nih.gov/37875671/
https://labeling.bayerhealthcare.com/html/products/pi/Kerendia_PI.pdf
https://digitalcommons.providence.org/publications/6569/
https://digitalcommons.providence.org/publications/6569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

16. Pardon Our Interruption [boehringer-ingelheim.com]
17. academic.oup.com [academic.oup.com]

18. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone
synthase inhibitor on top of empagliflozin delivers promising results in Phase Il trial -
BioSpace [biospace.com]

19. Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes - PubMed
[pubmed.ncbi.nim.nih.gov]

20. Kidney outcomes with finerenone: an analysis from the FIGARO-DKD study - PMC
[pmc.ncbi.nlm.nih.gov]

21. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney
Disease - American College of Cardiology [acc.org]

22. ahajournals.org [ahajournals.org]

23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
24. diabetesjournals.org [diabetesjournals.org]
25. droracle.ai [droracle.ali]

To cite this document: BenchChem. [Head-to-Head Comparison: Bl 690517 and Finerenone
in Cardiorenal Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15135141#head-to-head-comparison-of-bi-690517-
and-finerenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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